4,4-Dimethyl-2,2-diphenyloxolane
Description
4,4-Dimethyl-2,2-diphenyloxolane is a 1,3-dioxolane derivative featuring two methyl groups at the 4-positions and two phenyl groups at the 2-positions of the five-membered ring. This structure combines aromatic (phenyl) and aliphatic (methyl) substituents, imparting unique steric and electronic properties.
Properties
Molecular Formula |
C18H20O |
|---|---|
Molecular Weight |
252.3g/mol |
IUPAC Name |
4,4-dimethyl-2,2-diphenyloxolane |
InChI |
InChI=1S/C18H20O/c1-17(2)13-18(19-14-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
ORNPDKXGZWGRMT-UHFFFAOYSA-N |
SMILES |
CC1(CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Inferred Properties
Physicochemical Properties
- Lipophilicity: The 2,2-diphenyl and 4,4-dimethyl groups enhance hydrophobicity, making the compound suitable for non-polar solvents or lipid-based formulations.
- Thermal Stability : Steric hindrance from bulky substituents may increase decomposition temperatures compared to less-substituted dioxolanes .
Reactivity
- Ring-Opening Reactions : The electron-donating methyl groups and electron-withdrawing phenyl groups could create a balanced electronic environment, moderating reactivity in acid-catalyzed ring-opening reactions .
- Stereochemical Influence : Chiral analogs (e.g., dimethyl esters in ) show enantiomer-specific bioactivity, suggesting that stereochemistry in substituted dioxolanes is critical for applications like drug design .
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